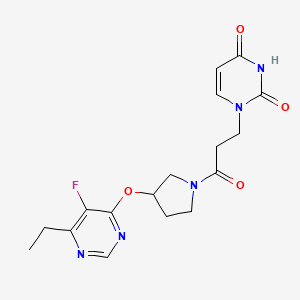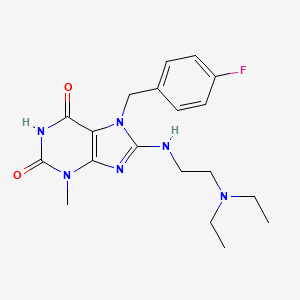
8-((2-(diethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((2-(diethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of molecules Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-(diethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core is alkylated at the 7-position with 4-fluorobenzyl bromide under basic conditions.
Amination: The 8-position is then functionalized with a diethylaminoethyl group through nucleophilic substitution.
Methylation: The 3-position is methylated using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the purine ring, potentially reducing double bonds within the heterocycle.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted fluorobenzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study purine metabolism and its effects on cellular processes. It can be used to investigate enzyme interactions and inhibition.
Medicine
Medically, this compound has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving purine metabolism.
Industry
In the industrial sector, it can be used in the synthesis of advanced materials and as a precursor for other valuable chemical entities.
Mechanism of Action
The mechanism of action of 8-((2-(diethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It may inhibit enzymes involved in purine metabolism, thereby affecting cellular nucleotide levels. The fluorobenzyl group could enhance binding affinity to certain receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 8-((2-(dimethylamino)ethyl)amino)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-((2-(diethylamino)ethyl)amino)-7-(4-methylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
Compared to similar compounds, 8-((2-(diethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and binding interactions, making this compound particularly interesting for further research and development.
Properties
IUPAC Name |
8-[2-(diethylamino)ethylamino]-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN6O2/c1-4-25(5-2)11-10-21-18-22-16-15(17(27)23-19(28)24(16)3)26(18)12-13-6-8-14(20)9-7-13/h6-9H,4-5,10-12H2,1-3H3,(H,21,22)(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWCSDDOEWQDLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2660571.png)
![2-({2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)-1H-indole](/img/structure/B2660572.png)
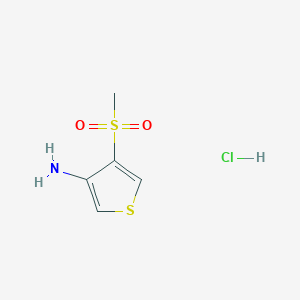
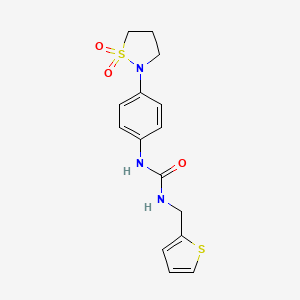

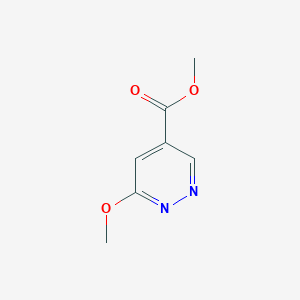
![2-(4-ethylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2660583.png)
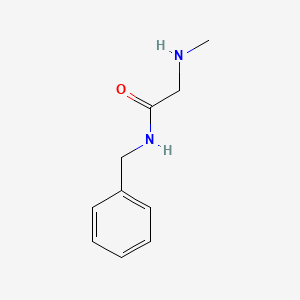
amino]-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2660588.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate](/img/structure/B2660590.png)
![3,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2660591.png)
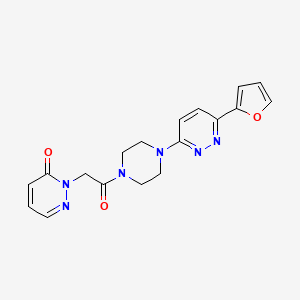
![4-(morpholine-4-sulfonyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B2660593.png)
